molecular formula C18H19N5O6 B154061 N2-Phenylacetyl guanosine CAS No. 132628-16-1

N2-Phenylacetyl guanosine

Cat. No. B154061
M. Wt: 401.4 g/mol
InChI Key: IRSCBAKCFOLZNC-IWCJZZDYSA-N
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Description

N2-Phenylacetyl guanosine is a derivative of guanosine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA. The modification of guanosine at the N2 position with a phenylacetyl group can significantly alter its chemical and physical properties, as well as its potential interactions with other molecules.

Synthesis Analysis

The synthesis of N2-modified guanosine derivatives is a topic of interest in the field of nucleoside chemistry. For instance, the synthesis of N2-(4-n-butylphenyl)-2',3',5'-O-triacetylguanosine, a lipophilic guanosine nucleoside, has been reported to involve self-assembly into a D4-symmetric octamer in the presence of K+ or Na+ ions . Another study describes the synthesis of N-(guanosin-8-yl)-4-aminobiphenyl and its 5'-monophosphate through a one-step reaction with N-acetoxy-4-trifluoroacetylaminobiphenyl . Additionally, the synthesis of N2-functionalized guanosines with blue luminescent properties has been achieved, and these derivatives can interact with metal ions such as Zn(II) . A convenient synthesis route for N2-isobutyryl-2'-O-methyl guanosine has also been presented, showcasing the use of protective groups during the methylation step .

Molecular Structure Analysis

The molecular structure of N2-modified guanosine derivatives is crucial for their self-assembly and interaction with other molecules. For example, the N2-modified guanosine derivative mentioned earlier forms an octamer consisting of two all-syn G-quartets with a central ion, and the pi-pi stacking interaction between the N2-side arms is believed to stabilize the octamer structure . The structure of N2,O(2'),O(3'),O(5')-tetra-acetylguanosine has been established through chemical methods, providing insights into the acylation sites and the conformation of the guanosine derivative .

Chemical Reactions Analysis

The reactivity of N2-modified guanosine derivatives with other molecules can lead to the formation of various adducts and complexes. For instance, the interaction of blue luminescent N2-modified guanosines with Zn(II) ions has been studied, revealing distinct fluorescent responses and binding preferences . The reaction of N-hydroxy-2-fluorenylacetamide with guanosine has been shown to form specific guanosine adducts, implicating the carbon 8 of nucleic acid guanine as the predominant site of adduct formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N2-modified guanosine derivatives are influenced by their structure and substituents. The blue luminescent N2-guanosines exhibit moderate emission properties and their luminescent process involves both the guanine moiety and the new chromophore . The transient silylation of guanosine O6 and amino groups has been identified as a facilitator for N-acylation, allowing for the synthesis of N-protected guanosine derivatives suitable for RNA synthesis . The self-assembly of N2-modified guanosine derivatives into discrete octamers in the presence of Na+ ions has been observed, with the kinetic ligand exchange process between monomers and octamers being characterized by NMR spectroscopy .

Safety And Hazards

The toxicity and safety information of “N2-Phenylacetyl guanosine” has not been reported in detail . It is advised to handle the compound with caution, following laboratory safety practices and wearing appropriate protective equipment . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical help .

Future Directions

“N2-Phenylacetyl-L-guanosine” is emerging as a potential antiviral agent in the research of various viral afflictions . This suggests that “N2-Phenylacetyl guanosine” and its derivatives could have potential applications in the development of new antiviral drugs.

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCBAKCFOLZNC-IWCJZZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440202
Record name N2-Phenylacetyl guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Phenylacetyl guanosine

CAS RN

132628-16-1
Record name N-(2-Phenylacetyl)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132628-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Phenylacetyl guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Phenylacetylguanosine
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